2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a synthetic small molecule featuring a benzothiazole-piperazine-ethanone scaffold. The compound integrates a 6-nitrobenzo[d]thiazole moiety linked to a piperazine ring, which is further connected to a 4-(methylsulfonyl)phenyl group via an ethanone bridge. This structure is designed to optimize interactions with biological targets, particularly in oncology, due to the electron-withdrawing nitro and sulfonyl groups enhancing electrophilic reactivity and binding affinity .
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-31(28,29)16-5-2-14(3-6-16)12-19(25)22-8-10-23(11-9-22)20-21-17-7-4-15(24(26)27)13-18(17)30-20/h2-7,13H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZMFAVCGZBBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(methylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₂₁H₂₃N₃O₄S, with a molecular weight of approximately 425.49 g/mol. Its structure features multiple functional groups, including:
- Methylsulfonyl group : Enhances solubility and bioavailability.
- Nitrobenzo[d]thiazole moiety : Imparts antimicrobial properties.
- Piperazine ring : Contributes to its pharmacological profile.
1. COX-2 Inhibition
One of the primary biological activities of this compound is its role as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the inflammatory process, and its inhibition leads to reduced synthesis of prostaglandins, resulting in anti-inflammatory effects. Studies have shown that compounds with similar structures exhibit IC50 values ranging from 0.10 to 0.35 µM for COX-2 inhibition, indicating strong activity compared to reference drugs like indomethacin .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Indomethacin | 0.079 | N/A |
2. Antimicrobial Activity
The nitro group on the benzo[d]thiazole moiety contributes to the compound's antimicrobial properties. Research indicates that derivatives of benzothiazole exhibit significant activity against various pathogens, suggesting potential applications in treating infectious diseases .
3. Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. It has been shown to inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound promotes apoptosis and induces cell cycle arrest at concentrations as low as 1 µM .
Case Study 1: COX-2 Inhibition
A study evaluated several benzothiazole derivatives for their COX-2 inhibitory activity. The compound demonstrated significant selectivity towards COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-selective NSAIDs .
Case Study 2: Anticancer Activity
In another investigation, a series of benzothiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that compounds similar to This compound showed promising anticancer effects by downregulating inflammatory cytokines like IL-6 and TNF-α, further supporting their therapeutic potential in oncology .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Pharmacological Profiles
While explicit data for the target compound are unavailable, related compounds exhibit:
- Antiproliferative Activity: Compound 5i (benzothiazole-triazole-ethanone) showed IC₅₀ = 3.2 µM against MCF-7 breast cancer cells, attributed to DNA intercalation and topoisomerase inhibition . Compound 7f demonstrated IC₅₀ = 1.8 µM in HeLa cells, linked to sulfonyl group-mediated kinase inhibition .
- Antifungal Activity: Piperazine-ethanone metal complexes (e.g., APEHQ-Cu) exhibited MIC = 12.5 µg/mL against Candida albicans, surpassing ligand-only activity .
The target compound’s 6-nitro group may enhance DNA damage mechanisms but could also increase toxicity risks compared to chloro or ethyl analogs .
Q & A
Q. How can synthetic routes be designed for this compound, considering its structural complexity?
The synthesis requires a multi-step approach:
- Step 1 : Construct the piperazine-benzo[d]thiazole core via nucleophilic substitution or condensation reactions. For example, coupling 6-nitrobenzo[d]thiazole-2-amine with piperazine derivatives under reflux conditions in ethanol .
- Step 2 : Introduce the methylsulfonylphenyl group via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, using palladium catalysts for aryl-aryl bond formation .
- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) and characterize via H/C NMR, EI-MS, and elemental analysis to confirm purity (>95%) .
Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use H NMR (400 MHz, DMSO-d6) to confirm proton environments (e.g., piperazine N-CH at δ 2.5–3.5 ppm, nitrobenzothiazole aromatic protons at δ 8.0–8.5 ppm) .
- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., m/z 507.10 for benzothiazole-triazole hybrids) and fragmentation patterns .
- Elemental Analysis : Ensure C, H, N content matches theoretical values (e.g., ±0.3% deviation) .
Q. Which initial biological assays are appropriate for evaluating its bioactivity?
- Antiproliferative Activity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays at concentrations of 1–100 µM, with IC values calculated via nonlinear regression .
- Receptor Binding Studies : Test affinity for serotonin (5-HT) and dopamine (D) receptors using radioligand displacement assays to predict antipsychotic potential .
Advanced Research Questions
Q. How can QSAR models predict and optimize its pharmacological profile?
- Descriptor Selection : Use molecular descriptors like LogP (lipophilicity), polar surface area, and electron affinity (EA) to correlate with anti-dopaminergic activity. For example, EA values < −0.5 eV correlate with higher receptor binding .
- Model Validation : Apply leave-one-out cross-validation (R > 0.8) and external test sets to ensure robustness. Tools like MOE or Schrödinger’s QikProp can automate descriptor calculations .
Q. What strategies resolve contradictory bioactivity data across structural analogs?
- Structural Comparison : Analyze substituent effects (e.g., nitro vs. methoxy groups on benzothiazole) using molecular docking to identify steric/electronic mismatches with target binding pockets .
- Experimental Replication : Re-evaluate assays under standardized conditions (e.g., cell line passage number, serum concentration) to isolate confounding variables .
Q. How can electrochemical methods enable novel synthetic pathways?
- Oxidative Coupling : Electrochemically oxidize intermediates (e.g., 1-(4-hydroxyphenyl)piperazine) in the presence of 2-mercaptobenzothiazole to form disubstituted derivatives via Michael addition to quinone imine intermediates .
- Mechanistic Insights : Use cyclic voltammetry to identify oxidation potentials (e.g., +0.8 V vs. Ag/AgCl) and optimize reaction pH (e.g., pH 7.4 phosphate buffer) .
Q. What computational methods assess binding interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (PDB: 6A93). Focus on hydrogen bonds between the nitro group and Lys270 residue .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes (RMSD < 2.0 Å) .
Methodological Notes
- Synthesis Optimization : Replace NaBH with LiAlH for higher reduction efficiency of ketone intermediates .
- Data Interpretation : Use PCA (Principal Component Analysis) to deconvolute overlapping NMR signals from aromatic protons .
- Contradiction Resolution : Cross-reference crystallographic data (e.g., CCDC entries) to validate molecular conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
